molecular formula C7H4BrClFNO B8224709 (E)-2-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride

(E)-2-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride

Cat. No.: B8224709
M. Wt: 252.47 g/mol
InChI Key: WMUBYNNYLHCQJF-XFFZJAGNSA-N
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Description

(E)-2-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride is an organic compound with a complex structure that includes bromine, fluorine, and chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of a benzene derivative, followed by the introduction of the N-hydroxybenzenecarboximidoyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, commonly using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to interact with various biological targets makes it a useful tool in biochemical studies.

Medicine

In medicine, this compound has potential applications as a drug candidate or as a starting material for the synthesis of pharmaceuticals. Its unique chemical properties may allow for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-2-Bromo-4-fluoro-N-hydroxybenzimidoyl chloride include other halogenated benzene derivatives, such as:

  • 2-bromo-4-fluorobenzene
  • 2-chloro-4-fluorobenzene
  • 2-bromo-4-chlorobenzene

Uniqueness

What sets this compound apart from these similar compounds is the presence of the N-hydroxybenzenecarboximidoyl chloride group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1Z)-2-bromo-4-fluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClFNO/c8-6-3-4(10)1-2-5(6)7(9)11-12/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUBYNNYLHCQJF-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Br)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.47 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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